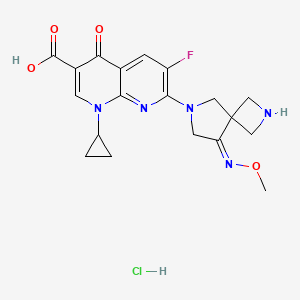

Zabofloxacin hydrochloride

Description

Propriétés

Numéro CAS |

623574-00-5 |

|---|---|

Formule moléculaire |

C19H21ClFN5O4 |

Poids moléculaire |

437.9 g/mol |

Nom IUPAC |

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H |

Clé InChI |

IFPBSRFVNPCZMK-UHFFFAOYSA-N |

SMILES isomérique |

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |

SMILES canonique |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DW-224; DW 224; DW224; DW-224a; PB-101; Zabofloxacin |

Origine du produit |

United States |

Foundational & Exploratory

Zabofloxacin hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Zabofloxacin Hydrochloride

Introduction

This compound is a novel, fourth-generation fluoroquinolone antibiotic characterized by its potent and broad-spectrum antibacterial activity.[1][2] Marketed under various trade names, it belongs to the fluoronaphthyridone class and has demonstrated significant efficacy against a wide range of bacterial pathogens, particularly those responsible for respiratory tract infections.[2][3] Its development has been driven by the need for effective treatments against infections caused by multidrug-resistant bacteria, including penicillin-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] This guide provides a detailed examination of the molecular mechanism of action of Zabofloxacin, its antibacterial potency, associated resistance mechanisms, and the key experimental protocols used for its evaluation.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The primary antibacterial effect of this compound is achieved through the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial survival as they manage the topological state of DNA, a process vital for DNA replication, transcription, repair, and recombination.[1][5][6]

-

DNA Gyrase (Topoisomerase II) : This enzyme is responsible for introducing negative supercoils into the bacterial DNA.[1][7] This process is crucial for relaxing positive supercoils that accumulate ahead of the replication fork, thereby allowing DNA replication and transcription to proceed.[1][6]

-

Topoisomerase IV : The primary role of topoisomerase IV is the decatenation, or separation, of interlinked daughter DNA molecules following replication.[1][8] Its inhibition prevents the proper segregation of chromosomes into daughter cells, ultimately halting cell division.[1]

Zabofloxacin exerts its bactericidal effect by binding to and stabilizing the transient enzyme-DNA complexes, known as cleavable complexes.[1][5][8] This action traps the enzymes on the DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1][8] These breaks block the progression of the DNA replication apparatus, trigger the SOS response, and ultimately lead to rapid bacterial cell death.[5][8] This dual-targeting mechanism is a hallmark of newer-generation fluoroquinolones and contributes to their enhanced potency and broad spectrum of activity.[2][9]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Zabofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoronaphthyridone antibiotic, demonstrates potent in vitro activity against a broad spectrum of clinically significant pathogens. As a fourth-generation fluoroquinolone, its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its enhanced potency, particularly against Gram-positive organisms, and may lower the propensity for resistance development compared to earlier-generation fluoroquinolones.[1] This technical guide provides an in-depth overview of the in vitro activity of Zabofloxacin hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action

Zabofloxacin exerts its bactericidal effects by disrupting essential DNA processes within the bacterial cell. It targets and inhibits two key type II topoisomerase enzymes:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for the initiation of DNA replication and transcription. Zabofloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

-

Topoisomerase IV: This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Zabofloxacin prevents the proper segregation of newly replicated DNA into daughter cells, thereby halting cell division and leading to cell death.[1]

The enhanced activity of Zabofloxacin against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, is attributed to structural modifications that improve its binding affinity to these target enzymes.[1]

Quantitative In Vitro Activity

The in vitro potency of Zabofloxacin has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Gram-Positive Aerobes

| Organism (Number of Isolates) | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | |||||

| Penicillin-Susceptible (84) | Zabofloxacin | - | - | 0.03 | [2] |

| Ciprofloxacin | - | - | 2 | [2] | |

| Moxifloxacin | - | - | 0.25 | [2] | |

| Gemifloxacin | - | - | 0.03 | [2] | |

| Penicillin-Resistant (84) | Zabofloxacin | - | - | 0.03 | [2] |

| Quinolone-Resistant (22) | Zabofloxacin | 0.06 - 2 | 0.25 | 1.0 | [2] |

| Ciprofloxacin | 4 - 64 | - | 64.0 | [2] | |

| Moxifloxacin | 4 - 8 | - | 8.0 | [2] | |

| Gemifloxacin | 0.06 - 2 | - | 1.0 | [2] | |

| Staphylococcus aureus (MRSA) | |||||

| (116) | Zabofloxacin | - | 0.25 | 2 | [3] |

| Ciprofloxacin | - | 8 | 64 | [3] | |

| Levofloxacin | - | 4 | 16 | [3] | |

| Moxifloxacin | - | 0.5 | 8 | [3] |

Gram-Negative Aerobes

Data for a broad range of Gram-negative aerobes is limited in the reviewed literature. Zabofloxacin has shown activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

Anaerobic Bacteria

Specific MIC data for Zabofloxacin against a comprehensive panel of anaerobic bacteria were not available in the reviewed literature. Generally, newer fluoroquinolones have shown improved activity against some anaerobes compared to older agents.

Experimental Protocols

The determination of in vitro activity of this compound is primarily conducted using standardized broth microdilution or agar dilution methods, following guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

- This compound is dissolved in a suitable solvent (e.g., sterile distilled water or a buffer solution) to create a stock solution of a known concentration.

- Serial two-fold dilutions of the stock solution are prepared in a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of desired concentrations.

2. Inoculum Preparation:

- The bacterial isolate to be tested is grown on a suitable agar medium to obtain a pure culture.

- Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

- This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

- The prepared antimicrobial dilutions are dispensed into the wells of a 96-well microtiter plate.

- Each well is inoculated with the standardized bacterial suspension.

- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

- The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

4. MIC Determination:

- Following incubation, the plates are visually inspected for bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism.

start [label="Start: Receive Bacterial Isolate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pure_culture [label="1. Obtain Pure Culture\n(Streak on Agar Plate)"];

mcfarland [label="2. Prepare Standardized Inoculum\n(0.5 McFarland Standard)"];

dilute_inoculum [label="3. Dilute Inoculum to\nFinal Concentration"];

prepare_antibiotic [label="4. Prepare Serial Dilutions\nof Zabofloxacin"];

dispense_plate [label="5. Dispense Antibiotic Dilutions\ninto 96-Well Plate"];

inoculate_plate [label="6. Inoculate Wells with\nBacterial Suspension"];

incubate [label="7. Incubate Plate\n(35-37°C, 16-20h)"];

read_mic [label="8. Read MIC\n(Lowest Concentration with No Growth)"];

end [label="End: Report MIC Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pure_culture;

pure_culture -> mcfarland;

mcfarland -> dilute_inoculum;

dilute_inoculum -> inoculate_plate;

prepare_antibiotic -> dispense_plate;

dispense_plate -> inoculate_plate;

inoculate_plate -> incubate;

incubate -> read_mic;

read_mic -> end;

}

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

- Serial two-fold dilutions of this compound are prepared.

- Each dilution is added to molten agar medium (e.g., Mueller-Hinton Agar) at a temperature of 45-50°C and mixed thoroughly.

- The agar is then poured into sterile petri dishes and allowed to solidify.

- A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

- The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

- The standardized bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator or a calibrated loop.

- The plates are allowed to dry before being inverted for incubation at 35-37°C for 16-20 hours.

4. MIC Determination:

- After incubation, the plates are examined for bacterial growth at the inoculation spots.

- The MIC is the lowest concentration of Zabofloxacin that prevents the growth of more than one colony or a fine film of growth.

Conclusion

This compound exhibits potent in vitro activity against a range of clinically important bacteria, particularly Gram-positive pathogens such as Streptococcus pneumoniae and MRSA. Its dual inhibitory action on DNA gyrase and topoisomerase IV provides a strong basis for its bactericidal effects. The standardized methodologies of broth microdilution and agar dilution are essential for the accurate determination of its in vitro potency. Further surveillance studies are warranted to continue to monitor the in vitro activity of Zabofloxacin against a broader array of contemporary clinical isolates.

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Zabofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic characterized by its broad-spectrum activity against various bacterial pathogens. As with any therapeutic agent, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for effective and safe clinical application. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for Zabofloxacin hydrochloride, tailored for professionals in pharmaceutical research and development.

I. Quantitative Pharmacokinetic Parameters

The primary human pharmacokinetic data for this compound originates from a bioequivalence study conducted in healthy Korean male volunteers. This study compared a single oral dose of this compound (366.7 mg as Zabofloxacin) with Zabofloxacin aspartate. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Males

| Parameter | Value (Mean ± SD) | Unit | Citation |

| Absorption | |||

| Maximum Plasma Concentration (Cmax) | 1889.7 ± 493.4 | ng/mL | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 4 | hours | [2] |

| Exposure | |||

| Area Under the Plasma Concentration-Time Curve from time 0 to the last measurable concentration (AUClast) | 11,110 ± 2,005.0 | ng·h/mL | [1] |

| Area Under the Plasma Concentration-Time Curve extrapolated to infinity (AUCinf) | 11,287 ± 2,012.6 | ng·h/mL | [1] |

| Elimination | |||

| Half-life (t½) | 8 ± 1 | hours | [2] |

II. Absorption

Following oral administration, this compound is absorbed, reaching peak plasma concentrations within 0.5 to 4 hours in healthy male subjects.[2]

Effect of Food: Currently, there is no publicly available data from clinical studies on the effect of food on the pharmacokinetics of this compound.

III. Distribution

Volume of Distribution and Plasma Protein Binding: As of the latest available information, specific data on the volume of distribution and the percentage of plasma protein binding of Zabofloxacin in humans have not been published. For fluoroquinolones in general, the extent of plasma protein binding can be low to moderate.[3]

IV. Metabolism

Detailed studies on the metabolism of Zabofloxacin in humans, including the identification of specific metabolites and the cytochrome P450 (CYP) enzymes involved in its biotransformation, are not currently available in the published literature. While some fluoroquinolones are known to interact with CYP enzymes, the specific profile for Zabofloxacin remains to be elucidated.[4]

V. Excretion

Comprehensive human studies detailing the routes and percentages of Zabofloxacin excretion are not yet published. A preclinical study in rats indicated that after oral administration, approximately 8% of the dose was excreted in the bile and another 8% in the urine.[5] It is important to note that excretion patterns can differ significantly between species.

VI. Pharmacokinetics in Special Populations

Renal Impairment: There are currently no published studies evaluating the pharmacokinetics of this compound in patients with renal impairment. Since many fluoroquinolones are eliminated via the kidneys, it is plausible that dose adjustments may be necessary for patients with compromised renal function, but specific guidelines for Zabofloxacin are not available.[1][6]

Hepatic Impairment: Similarly, the impact of hepatic impairment on the pharmacokinetics of this compound has not been reported in clinical studies. For some fluoroquinolones, liver disease may alter their pharmacokinetic properties, but specific recommendations for Zabofloxacin are yet to be established.[7]

VII. Drug-Drug Interactions

Specific clinical studies investigating the drug-drug interaction potential of this compound with other medications, such as theophylline, warfarin, or digoxin, have not been published. As a member of the fluoroquinolone class, the potential for interactions should be considered, as some drugs in this class are known to inhibit CYP enzymes and interact with co-administered drugs.[4][8][9]

VIII. Experimental Protocols

Bioequivalence Study in Healthy Volunteers

Study Design: The pivotal human pharmacokinetic data for this compound was obtained from a randomized, open-label, single-dose, two-way crossover study.[1]

Subjects: The study enrolled healthy Korean male volunteers.[1]

Dosing: A single oral dose of a 400 mg this compound capsule (equivalent to 366.7 mg of Zabofloxacin) was administered.[1]

Sample Collection and Analysis: Blood samples were collected at predetermined time points following drug administration. Plasma concentrations of Zabofloxacin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic Analysis: The maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from dosing to the last measurable concentration (AUClast), and the AUC extrapolated to infinity (AUCinf) were determined from the plasma concentration-time profiles.[1]

Preclinical Pharmacokinetic Study in Rats

Study Design: The study in rats involved both intravenous and oral administration of Zabofloxacin at a dose of 20 mg/kg to assess bioavailability and excretion.[5]

Sample Collection and Analysis: Plasma, bile, and urine samples were collected. Zabofloxacin concentrations were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[5]

IX. Visualizations

Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow of the two-way crossover bioequivalence study of this compound.

Mechanism of Action of Fluoroquinolonesdot

References

- 1. Clinical pharmacokinetics of antibiotics in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Clinical pharmacokinetics of newer antibacterial agents in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Warfarin and Antibiotics: Drug Interactions and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theophylline and warfarin interaction studies with grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Zabofloxacin Hydrochloride Against Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoroquinolone, has demonstrated potent in vitro and in vivo activity against a wide range of pathogens, including clinically significant strains of Streptococcus pneumoniae. This technical guide provides an in-depth overview of the efficacy of zabofloxacin hydrochloride against this key respiratory pathogen, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By binding to the enzyme-DNA complex, zabofloxacin stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[1] Its enhanced potency against Gram-positive pathogens like S. pneumoniae is a key feature that distinguishes it from earlier-generation fluoroquinolones.[1]

Caption: Mechanism of action of Zabofloxacin against S. pneumoniae.

Quantitative In Vitro Activity

Zabofloxacin has consistently shown superior in vitro activity against various strains of S. pneumoniae when compared to other fluoroquinolones.

Table 1: Minimum Inhibitory Concentrations (MICs) of Zabofloxacin and Comparator Fluoroquinolones against Streptococcus pneumoniae

| Organism/Resistance Profile | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Quinolone-Susceptible S. pneumoniae (QSSP) | Zabofloxacin | - | 0.03 | - |

| Gemifloxacin | - | 0.03 | - | |

| Moxifloxacin | - | 0.25 | - | |

| Sparfloxacin | - | 0.5 | - | |

| Ciprofloxacin | - | 2 | - | |

| Penicillin-Sensitive S. pneumoniae (PSSP) | Zabofloxacin | - | 0.03 | - |

| Penicillin-Resistant S. pneumoniae (PRSP) | Zabofloxacin | - | 0.03 | - |

| Quinolone-Resistant S. pneumoniae (QRSP) | Zabofloxacin | - | 1.0 | 0.06-2 |

| Gemifloxacin | - | 1.0 | 0.06-2 | |

| Moxifloxacin | - | 8.0 | 4-8 | |

| Ciprofloxacin | - | 64.0 | 4-64 | |

| S. pneumoniae (Invasive Disease Isolates) | Zabofloxacin | 0.015 | 0.025 | 0.025-0.125 |

Data compiled from multiple studies.[2][3][4]

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants. While extensive MPC data exists for other fluoroquinolones against S. pneumoniae, specific experimental MPC values for zabofloxacin against S. pneumoniae were not identified in the reviewed literature. For comparative purposes, MPC data for other fluoroquinolones are available and suggest that newer agents like moxifloxacin have a lower potential for resistance selection compared to older agents.

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of an antimicrobial agent over time. Studies have shown that zabofloxacin exhibits rapid bactericidal activity against both quinolone-susceptible (QSSP) and quinolone-resistant (QRSP) strains of S. pneumoniae.

A study comparing zabofloxacin with ciprofloxacin and gemifloxacin showed that both zabofloxacin and gemifloxacin demonstrated rapid bactericidal activity at 2 and 4 times their MIC against both QSSP and QRSP strains. In contrast, ciprofloxacin only showed bactericidal activity at 4 times its MIC against QRSP.

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo potential of a new antimicrobial agent. Zabofloxacin has demonstrated potent efficacy in murine models of S. pneumoniae infection.

Table 2: In Vivo Efficacy of Zabofloxacin and Comparators in a Murine Systemic Infection Model with Penicillin-Resistant S. pneumoniae (PRSP)

| Antibiotic | MIC (mg/L) | ED₅₀ (mg/kg) |

| Zabofloxacin | 0.015 | 0.42 |

| Gemifloxacin | 0.03 | 2.09 |

| Moxifloxacin | 0.25 | 18.00 |

| Ciprofloxacin | 4 | 31.45 |

ED₅₀: Median effective dose required to protect 50% of the animals from death.[2]

In a murine respiratory tract infection model with a penicillin-resistant strain of S. pneumoniae, oral administration of zabofloxacin at doses of 2 and 10 mg/kg for three consecutive days significantly reduced the bacterial counts in the lungs compared to moxifloxacin.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of antimicrobial activity. The following sections outline the protocols used in the key studies cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of zabofloxacin and comparator agents were determined using the twofold agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC Determination via Agar Dilution.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal activity of zabofloxacin.

-

Inoculum Preparation : S. pneumoniae strains were grown to logarithmic phase in appropriate broth medium.

-

Exposure : The bacterial suspension was diluted to a standardized starting concentration (e.g., 10⁵-10⁶ CFU/mL) in fresh broth containing the antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 2x MIC, 4x MIC). A growth control without the antibiotic was included.

-

Sampling : Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Quantification : The samples were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Analysis : The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Murine Infection Models

1. Systemic Infection Model:

-

Infection : Mice were intraperitoneally inoculated with a lethal dose of a penicillin-resistant strain of S. pneumoniae.

-

Treatment : The test compounds (zabofloxacin and comparators) were administered orally at various doses at 1 and 4 hours post-infection.

-

Observation : The survival of the mice was monitored for a defined period (e.g., 7 days).

-

Endpoint : The ED₅₀ (median effective dose) was calculated based on the survival data.

2. Respiratory Tract Infection Model:

-

Infection : Mice were anesthetized and intranasally inoculated with a suspension of a penicillin-resistant S. pneumoniae strain.

-

Treatment : One day after inoculation, mice were treated orally with zabofloxacin or a comparator (e.g., moxifloxacin) once daily for three consecutive days.

-

Assessment : On the day following the final treatment, the mice were euthanized, and their lungs were aseptically removed and homogenized.

-

Quantification : The homogenates were serially diluted and plated to determine the number of viable bacteria (CFU) per gram of lung tissue.

Caption: General workflows for murine infection models.

Conclusion

Zabofloxacin demonstrates exceptional in vitro and in vivo potency against Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones. Its rapid bactericidal activity and high efficacy in animal models of infection underscore its potential as a valuable therapeutic agent for respiratory tract infections caused by this pathogen. While specific data on the mutant prevention concentration of zabofloxacin against S. pneumoniae is not yet available, its overall activity profile suggests a promising role in the management of pneumococcal infections. Further research and clinical evaluation are warranted to fully elucidate its clinical utility and its potential to mitigate the development of resistance.

References

- 1. scispace.com [scispace.com]

- 2. Fluoroquinolone resistance of Streptococcus pneumoniae isolates causing invasive disease: special focus on zabofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro selection of resistance in Streptococcus pneumoniae at in vivo fluoroquinolone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Zabofloxacin Hydrochloride: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of zabofloxacin hydrochloride, a fourth-generation fluoroquinolone, and detailed protocols for determining its minimum inhibitory concentration (MIC) against a variety of bacterial pathogens.

This compound exhibits potent bactericidal activity by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is crucial for preventing bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2] Zabofloxacin has demonstrated enhanced potency against Gram-positive pathogens, including resistant strains, and is particularly effective against common respiratory pathogens.[1][3] It is approved for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Zabofloxacin

The following table summarizes the in vitro activity of zabofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the minimum concentration of the drug required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

| Bacterial Species | Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Bacteria | |||

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 | 0.03 |

| Penicillin-Resistant | 0.015 | 0.03 | |

| Quinolone-Resistant | 0.5 | 1.0 | |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 2.0[4] |

| Gram-Negative Bacteria | |||

| Haemophilus influenzae | Not Specified | 0.015 | 0.03 |

| Moraxella catarrhalis | Not Specified | ≤0.008 | 0.015 |

| Neisseria gonorrhoeae | Quinolone-Susceptible | Not Specified | Not Specified |

| Quinolone-Resistant | Not Specified | Not Specified |

Signaling Pathway and Mechanism of Action

Zabofloxacin's primary mechanism of action involves the disruption of bacterial DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV.

Caption: Mechanism of action of this compound.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Testing

The following protocol for broth microdilution is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

Materials

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures in logarithmic growth phase

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

-

Control bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™)

Protocol

-

Preparation of Zabofloxacin Stock Solution:

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve in a suitable sterile solvent (e.g., water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate, except for the first column.

-

Add 100 µL of the zabofloxacin working stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, and so on, across the plate. Discard the final 50 µL from the last well in the dilution series. This will result in a range of zabofloxacin concentrations.

-

The final volume in each well after adding the inoculum will be 100 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

The final volume in each test well will be 100 µL.

-

Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere with 5% CO₂ may be required.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of zabofloxacin that completely inhibits visible growth of the organism.

-

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Broth microdilution workflow for MIC determination.

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Zabofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Zabofloxacin, a novel fluoronaphthyridone antibiotic, has demonstrated potent in vivo efficacy against a range of bacterial pathogens, particularly drug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These application notes provide a summary of key in vivo findings and detailed protocols for conducting similar efficacy studies. Zabofloxacin targets bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3][4]

Data Presentation: In Vivo Efficacy of Zabofloxacin and Comparators

The following tables summarize the in vivo efficacy of zabofloxacin hydrochloride in murine models of systemic and respiratory tract infections.

Table 1: In Vivo Efficacy Against Systemic Infection with Penicillin-Resistant S. pneumoniae (PRSP)

| Antibiotic | MIC (mg/L) | ED50 (mg/kg) |

| Zabofloxacin | 0.015 | 0.42 |

| Gemifloxacin | 0.03 | 2.09 |

| Moxifloxacin | 0.25 | 18.00 |

| Ciprofloxacin | 4 | 31.45 |

Data from a systemic infection model in mice against PRSP strain 1065.[1]

Table 2: In Vivo Efficacy Against Systemic Infection with MRSA

| Antibiotic | ED50 (mg/kg) | Lung Bacterial Count (log10 CFU/ml) |

| Zabofloxacin | 29.05 | 3.66 |

Data from a systemic infection model in mice.[2][5]

Experimental Protocols

These protocols are based on methodologies reported in preclinical studies of zabofloxacin.[1][2]

Protocol 1: Murine Systemic Infection Model

This model is designed to evaluate the efficacy of zabofloxacin in treating a generalized bacterial infection.

Materials:

-

Specific pathogen-free mice (e.g., ICR or BALB/c, 4-5 weeks old)

-

Bacterial strain of interest (e.g., S. pneumoniae or MRSA)

-

Brain Heart Infusion (BHI) broth or appropriate growth medium

-

Mucin

-

This compound and comparator antibiotics

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Sterile syringes and needles

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Bacterial Culture Preparation:

-

Culture the bacterial strain overnight in BHI broth at 37°C.

-

Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 108 CFU/mL).

-

Prepare the final inoculum by mixing the bacterial suspension with an equal volume of 5% mucin to enhance virulence.

-

-

Infection Induction:

-

Administer the bacterial inoculum (e.g., 0.5 mL of 1 x 107 CFU/mL) to each mouse via intraperitoneal injection.

-

-

Drug Administration:

-

One hour post-infection, administer a single dose of zabofloxacin or a comparator antibiotic to the treatment groups.

-

Administer the vehicle to the control group.

-

The route of administration can be oral (gavage) or subcutaneous.

-

-

Observation and Endpoint Measurement:

-

Monitor the mice for a period of 7 days.

-

Record the number of surviving mice in each group daily.

-

Calculate the median effective dose (ED50), the dose at which 50% of the treated mice survive.

-

Protocol 2: Murine Respiratory Tract Infection Model

This model is used to assess the efficacy of zabofloxacin in treating pneumonia.

Materials:

-

Same as Protocol 1.

Procedure:

-

Bacterial Culture Preparation:

-

Prepare the bacterial culture as described in Protocol 1.

-

-

Infection Induction:

-

Anesthetize the mice.

-

Induce a respiratory tract infection by intranasal instillation of the bacterial suspension (e.g., 50 µL of 1 x 108 CFU/mL).

-

-

Drug Administration:

-

At a predetermined time post-infection (e.g., 24 hours), begin a treatment regimen with zabofloxacin or comparator antibiotics.

-

Administer the drugs once or twice daily for a specified duration (e.g., 3-5 days).

-

-

Endpoint Measurement:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile saline.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

-

Compare the bacterial load in the lungs of treated groups to the control group.

-

Visualizations

Caption: Workflow for Murine Systemic Infection Model.

Caption: Workflow for Murine Respiratory Tract Infection Model.

Caption: Mechanism of Action of Zabofloxacin.

References

- 1. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Zabofloxacin Hydrochloride Time-Kill Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of respiratory pathogens.[1][2] Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] This dual-targeting mechanism contributes to its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones. Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed application notes and protocols for conducting time-kill curve analysis of Zabofloxacin hydrochloride against key respiratory pathogens.

Data Presentation

The following tables summarize the in vitro activity of Zabofloxacin and comparator fluoroquinolones against clinically relevant respiratory pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Zabofloxacin and Comparator Agents against Streptococcus pneumoniae

| Antimicrobial Agent | Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Zabofloxacin | Quinolone-Susceptible S. pneumoniae (QSSP) | N/A | N/A | 0.03 |

| Quinolone-Resistant S. pneumoniae (QRSP) | 0.06–2 | N/A | 1.0 | |

| Gemifloxacin | QSSP | N/A | N/A | 0.03 |

| QRSP | 0.06–2 | N/A | 1.0 | |

| Moxifloxacin | QSSP | N/A | N/A | 0.25 |

| QRSP | 4–8 | N/A | 8.0 | |

| Ciprofloxacin | QSSP | N/A | N/A | 2 |

| QRSP | 4–64 | N/A | 64.0 | |

| Sparfloxacin | QSSP | N/A | N/A | 0.5 |

| Data sourced from a study on the antimicrobial activity of Zabofloxacin against clinically isolated Streptococcus pneumoniae.[2] |

Table 2: Time-Kill Analysis of Zabofloxacin against Streptococcus pneumoniae

| Organism | Antimicrobial Agent | Concentration (x MIC) | Time (hours) | Mean Log₁₀ CFU/mL Reduction |

| QSSP | Zabofloxacin | 2 | 6 | > 3 |

| 4 | 6 | > 3 | ||

| QRSP | Zabofloxacin | 2 | 6 | > 3 |

| 4 | 6 | > 3 | ||

| Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL. Zabofloxacin demonstrated rapid bactericidal activity against both quinolone-susceptible and -resistant S. pneumoniae.[1] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Comparator Fluoroquinolones against Haemophilus influenzae and Moraxella catarrhalis

| Antimicrobial Agent | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Levofloxacin | H. influenzae | N/A | 0.03 |

| M. catarrhalis | 0.06 | 0.06 | |

| Ciprofloxacin | H. influenzae | N/A | 0.015 |

| M. catarrhalis | 0.03 | 0.06 | |

| Sparfloxacin | H. influenzae | N/A | 0.015 |

| M. catarrhalis | N/A | 0.015 | |

| Zabofloxacin has demonstrated bactericidal effects against major respiratory pathogens including Haemophilus influenzae and Moraxella catarrhalis.[1] |

Experimental Protocols

This section outlines a detailed methodology for performing a time-kill curve analysis of this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials

-

This compound analytical standard

-

Bacterial strains (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis)

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth with 2-5% lysed horse blood for S. pneumoniae, Haemophilus Test Medium for H. influenzae)

-

Sterile saline (0.85% NaCl)

-

Sterile water

-

Appropriate agar plates for colony counting

-

Spectrophotometer

-

Incubator with appropriate atmospheric conditions (e.g., 5% CO₂)

-

Micropipettes and sterile tips

-

Sterile culture tubes and flasks

-

Vortex mixer

-

Spiral plater or manual plating supplies

Preparation of Reagents

-

Zabofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or as recommended by the manufacturer) at a concentration of 10 mg/mL. Sterilize by filtration through a 0.22 µm filter.

-

Working Solutions: Prepare serial dilutions of the Zabofloxacin stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC of the test organism).

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of the appropriate broth medium.

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be monitored using a spectrophotometer at 625 nm.

-

Dilute the bacterial suspension in the broth medium to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

Time-Kill Assay Procedure

-

Dispense the appropriate volume of broth medium containing the different concentrations of Zabofloxacin into sterile tubes. Also, prepare a growth control tube containing only the broth medium and the bacterial inoculum, and a sterility control tube with only the broth medium.

-

Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the final starting density of approximately 5 x 10⁵ CFU/mL.

-

Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates under appropriate conditions until colonies are visible (typically 18-24 hours).

-

Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration.

Data Analysis

-

Plot the mean log₁₀ CFU/mL against time for each Zabofloxacin concentration and the growth control.

-

Determine the rate and extent of bactericidal activity. Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL. Bacteriostatic activity is generally defined as a < 3-log₁₀ reduction in the initial CFU/mL.

Mandatory Visualizations

Caption: Mechanism of action of Zabofloxacin.

Caption: Experimental workflow for time-kill curve analysis.

References

Application Note: Quantification of Zabofloxacin Hydrochloride Using a Validated HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zabofloxacin hydrochloride in bulk drug substance and pharmaceutical dosage forms. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation data.

Introduction

Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Chromatographic Conditions

A literature search for a specific HPLC method for this compound in bulk or pharmaceutical dosage forms did not yield a direct validated method. However, based on methods for other fluoroquinolones and a validated method for Zabofloxacin in biological fluids, the following chromatographic conditions have been established. A study on a Zabofloxacin analogue, Q-35, showed UV absorbance peaks at 286 nm and 333 nm.[2] For quantitative analysis, 286 nm is selected as the detection wavelength.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.025 M Phosphoric Acid (pH 3.0 with Triethylamine) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 286 nm |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of 0.025 M Phosphoric Acid (pH 3.0)

-

Dissolve 2.45 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 using triethylamine.

-

Filter the solution through a 0.45 µm membrane filter and degas.

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Specificity | No interference from common excipients |

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship of HPLC method validation and application.

Conclusion

The described RP-HPLC method is suitable for the accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations. The method is straightforward, making it amenable for routine use in quality control laboratories. The validation data demonstrates that the method is reliable and meets the requirements for pharmaceutical analysis.

References

Application Note: High-Throughput LC-MS/MS Analysis of Zabofloxacin Hydrochloride in Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zabofloxacin hydrochloride in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications. All validation parameters discussed are based on established FDA guidelines for bioanalytical method validation.

Introduction

Zabofloxacin is a novel, broad-spectrum fluoroquinolone antibiotic.[1] Accurate and reliable quantification of zabofloxacin in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies during drug development.[2][3] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of zabofloxacin in plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Enrofloxacin (Internal Standard - IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

Preparation of Standard and Quality Control Samples

Stock solutions of Zabofloxacin and the internal standard (Enrofloxacin) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with methanol. Calibration curve (CC) standards and quality control (QC) samples are prepared by spiking the working standard solutions into control plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of Zabofloxacin from plasma samples.[1][4]

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard (Enrofloxacin).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Figure 1: Sample Preparation Workflow

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| Autosampler Temperature | 4°C |

| Run Time | 6 minutes |

Note: A gradient elution may be optimized for better separation.[4]

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.1 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zabofloxacin | 402 | User Defined |

| Enrofloxacin (IS) | 360 | User Defined |

Note: Product ions need to be optimized for specific instrumentation. A previously reported method used selected ion monitoring (SIM) at m/z 402 for zabofloxacin and 360 for the internal standard, enrofloxacin.[1]

Figure 2: Analytical Workflow

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines.[2] The following tables summarize the expected performance characteristics based on a similar study.[1]

Table 4: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Table 5: Accuracy and Precision

| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%) | Inter-day Accuracy (%) | Inter-day Precision (%) |

| Low | 92.5 - 101.1 | 7.7 - 10.2 | 90.3 - 103.8 | 4.2 - 8.9 |

| Medium | 92.5 - 101.1 | 7.7 - 10.2 | 90.3 - 103.8 | 4.2 - 8.9 |

| High | 92.5 - 101.1 | 7.7 - 10.2 | 90.3 - 103.8 | 4.2 - 8.9 |

Table 6: Matrix Effect and Stability

| Parameter | Result |

| Absolute Matrix Effect | 107.7 - 116.0% |

| Stability in Rat Plasma | 96.0 - 101.8% |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Zabofloxacin in plasma. The simple sample preparation and short analytical run time make it well-suited for pharmacokinetic studies requiring high-throughput analysis. The method demonstrates acceptable linearity, accuracy, precision, and stability, making it a valuable tool for drug development professionals.[1]

References

- 1. Determination of zabofloxacin in rat plasma by liquid chromatography with mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. jchps.com [jchps.com]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zabofloxacin Hydrochloride for Community-Acquired Pneumonia Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a wide range of respiratory pathogens.[1][2] Its mechanism of action, targeting both bacterial DNA gyrase and topoisomerase IV, makes it an effective agent against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[1][3] This document provides detailed application notes and protocols for the potential use of zabofloxacin hydrochloride in the treatment of community-acquired pneumonia (CAP), based on available preclinical and clinical data. While a phase II clinical trial for CAP was terminated without posted results, data from studies on other lower respiratory tract infections provide valuable insights.[1]

Mechanism of Action

Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3]

-

DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair.

-

Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter DNA molecules during cell division.

By targeting both enzymes, zabofloxacin disrupts critical cellular processes, leading to bacterial cell death. This dual-targeting mechanism contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.

Caption: Mechanism of action of Zabofloxacin.

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have provided the following data for a single oral dose of this compound (366.7 mg).[1][3]

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 1889.7 ± 493.4 ng/mL | [3] |

| Time to Cmax (Tmax) | 0.5 - 4 hours | [1] |

| Area Under the Curve (AUClast) | 11,110 ± 2005.0 ng·h/mL | [3] |

| Area Under the Curve (AUCinf) | 11,287 ± 2012.6 ng·h/mL | [3] |

| Half-life (t1/2) | 8 ± 1 hours | [1] |

In Vitro Activity against CAP Pathogens

Zabofloxacin has demonstrated potent in vitro activity against key bacterial pathogens associated with community-acquired pneumonia.[1][2]

| Pathogen | MIC90 (μg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | [2] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.03 | [2] |

| Streptococcus pneumoniae (quinolone-resistant) | 1 | [2] |

| Staphylococcus aureus | - | [1] |

| Haemophilus influenzae | - | [1] |

| Moraxella catarrhalis | - | [1] |

Note: Specific MIC90 values for S. aureus, H. influenzae, and M. catarrhalis were not detailed in the provided search results.

Clinical Efficacy (Lower Respiratory Tract Infections)

A phase three, multicenter, double-blind, randomized, non-inferiority clinical trial (NCT01658020) compared the efficacy of oral zabofloxacin with moxifloxacin in patients with acute bacterial exacerbation of chronic obstructive pulmonary disease (AECOPD), a type of lower respiratory tract infection.[1]

| Treatment Group | Dosing Regimen | Number of Patients | Clinical Cure Rate | p-value (vs. Moxifloxacin) | Reference |

| Zabofloxacin | 367 mg once daily for 5 days | 172 | 88.2% | 0.89 | [1] |

| Moxifloxacin | 400 mg once daily for 7 days | 173 | 89.1% | - | [1] |

In a patient group with lower-respiratory-tract infections without chronic bronchitis, the cure rates were 85.9% for zabofloxacin and 84.2% for moxifloxacin (p=0.76).[1]

Safety and Tolerability

In a phase one study with healthy male volunteers, zabofloxacin was generally well-tolerated.[1] The most common adverse events are listed below.

| Adverse Event | Incidence | Reference |

| Nausea | 7% | [1] |

| Hypotension | 3% | [1] |

| Somnolence | 3% | [1] |

| Increased blood phosphokinase | 3% | [1] |

It is important to note that fluoroquinolones as a class have been associated with a range of potential side effects, including tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[4]

Experimental Protocols

Hypothetical Phase III Clinical Trial Protocol for CAP

The following is a generalized protocol for a phase III, randomized, double-blind, multicenter, non-inferiority trial to evaluate the efficacy and safety of this compound for the treatment of community-acquired pneumonia. This is a hypothetical protocol, as a specific protocol for a completed CAP trial was not available.

1. Study Objectives:

-

Primary Objective: To demonstrate that the clinical cure rate of a 5-day course of oral zabofloxacin is non-inferior to a 7-day course of oral moxifloxacin in the treatment of adult patients with CAP.

-

Secondary Objectives:

-

To evaluate the microbiological eradication rates of zabofloxacin compared to moxifloxacin.

-

To assess the safety and tolerability of zabofloxacin.

-

To evaluate clinical success at a follow-up visit.

-

2. Study Population:

-

Inclusion Criteria:

-

Adults aged 18 years or older.

-

Clinical diagnosis of CAP, confirmed by new infiltrate on chest X-ray.

-

Presence of at least two clinical signs of pneumonia (e.g., cough, purulent sputum, fever, pleuritic chest pain, auscultatory findings).

-

Pneumonia Severity Index (PSI) Risk Class III or IV.

-

-

Exclusion Criteria:

-

Known or suspected hypersensitivity to fluoroquinolones.

-

Hospital-acquired pneumonia.

-

Severe CAP requiring ICU admission.

-

Known or suspected infection with a pathogen resistant to fluoroquinolones.

-

Pregnancy or lactation.

-

Significant renal or hepatic impairment.

-

3. Study Design and Treatment:

-

Patients will be randomized in a 1:1 ratio to receive either:

-

Zabofloxacin Arm: Zabofloxacin 367 mg orally once daily for 5 days, plus a matching placebo for 2 days.

-

Moxifloxacin Arm: Moxifloxacin 400 mg orally once daily for 7 days.

-

-

The study will be double-blinded, with both patients and investigators unaware of the treatment allocation.

Caption: Hypothetical clinical trial workflow.

4. Efficacy Assessments:

-

Clinical Response: Assessed at the Test-of-Cure (TOC) visit (e.g., 7-14 days after the last dose of study drug).

-

Cure: Resolution of signs and symptoms of CAP.

-

Failure: Inadequate response to therapy, requiring additional or alternative antibiotic treatment.

-

-

Microbiological Response: Based on culture results from appropriate respiratory specimens (e.g., sputum, blood) collected at baseline and, if possible, at the TOC visit.

-

Eradication: Absence of the baseline pathogen.

-

Persistence: Presence of the baseline pathogen.

-

5. Safety Assessments:

-

Adverse events will be monitored and recorded throughout the study and for a specified period after the last dose of the study drug.

-

Vital signs, physical examinations, and laboratory safety tests (hematology, chemistry, urinalysis) will be performed at baseline and at specified follow-up visits.

Logical Relationships in Drug Development

The development and application of zabofloxacin for CAP involves a logical progression from understanding its fundamental properties to evaluating its clinical utility.

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the side effects of this compound? [synapse.patsnap.com]

Application Notes & Protocols: Determining Zabofloxacin Hydrochloride ED50 in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the 50% effective dose (ED50) of Zabofloxacin hydrochloride in various murine infection models. The protocols are based on established methodologies for evaluating the in vivo efficacy of antimicrobial agents.

Quantitative Data Summary

Zabofloxacin (also known as DW-224a) has demonstrated potent in vivo activity against clinically significant Gram-positive pathogens.[1][2][3] The following table summarizes the reported ED50 values from murine systemic infection models.

| Infection Model | Pathogen | Mouse Strain | Route of Administration | Dosing Regimen | ED50 (mg/kg) | Reference |

| Systemic Infection | Penicillin-Resistant Streptococcus pneumoniae (PRSP) | ICR Mice | Oral | Twice, at 1h and 4h post-infection | 0.42 | [1][2] |

| Systemic Infection | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Oral | Twice, at 1h and 4h post-infection | 29.05 | [4][5] |

Visualized Experimental Workflow & Mechanism of Action

The following diagrams illustrate the typical experimental workflow for an ED50 determination study and the mechanism of action for Zabofloxacin.

Caption: Workflow for Murine Systemic Infection ED50 Study.

Caption: Mechanism of Action of Zabofloxacin.

Experimental Protocols

The following are detailed protocols for determining the ED50 of this compound in a murine systemic infection model.

3.1. Materials and Reagents

-

This compound: Analytical grade.

-

Vehicle: Sterile distilled water or 0.5% carboxymethylcellulose (CMC) solution.

-

Bacterial Strain: e.g., Streptococcus pneumoniae or Staphylococcus aureus of a specific, well-characterized strain.

-

Growth Media: Appropriate broth (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth) and agar plates.

-

Mucin: Gastric mucin (for enhancing infectivity, if required).

-

Animals: Specific pathogen-free (SPF) male ICR mice (or other suitable strain), typically 4-6 weeks old.[6]

-

Equipment: Oral gavage needles, syringes, incubator, spectrophotometer, centrifuges, sterile surgical tools.

3.2. Animal Handling and Acclimatization

-

Upon arrival, house the mice in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle).

-

Provide standard chow and water ad libitum.

-

Allow for an acclimatization period of at least 7 days before the start of the experiment.

-

All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.[2]

3.3. Inoculum Preparation

-

Streak the bacterial strain from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into broth and grow to the mid-logarithmic phase.

-

Harvest the bacterial cells by centrifugation.

-

Wash the pellet with sterile phosphate-buffered saline (PBS) or saline solution.

-

Resuspend the final pellet in saline. For intraperitoneal challenges, the suspension may be mixed with 5% gastric mucin to enhance virulence.[4]

-

Adjust the concentration of the bacterial suspension using a spectrophotometer and confirm by serial dilution and plate counting to determine colony-forming units (CFU)/mL. The challenge dose should be predetermined to be a lethal dose (e.g., 100x the minimal lethal dose) that causes mortality in 100% of untreated control mice, typically within 48 hours.[2][4]

3.4. Systemic Infection Model and Drug Administration

-

Randomly assign mice to treatment groups (typically 8-10 mice per group), including a vehicle control group and several Zabofloxacin dose groups.

-

Induce systemic infection by injecting each mouse intraperitoneally (IP) with the prepared bacterial inoculum (e.g., 0.2 mL).[4]

-

Prepare fresh formulations of this compound in the chosen vehicle at various concentrations.

-

At 1 hour and 4 hours post-infection, administer the assigned dose of Zabofloxacin or vehicle control to each mouse via oral gavage (p.o.).[2][4][7] The volume is typically 0.2 mL per mouse.

3.5. Endpoint Measurement and Data Analysis

-

Monitor the mice for signs of illness and record mortality for each group over a period of 7 days post-infection.[2]

-

The primary endpoint is the survival of the animals at the end of the observation period.

-

Calculate the 50% effective dose (ED50), defined as the dose required to protect 50% of the infected mice from death.[2]

-

Use a statistical method such as Probit analysis to calculate the ED50 value and its 95% confidence limits from the survival data across the different dose groups.[2]

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific bacterial strain, mouse strain, and laboratory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Zabofloxacin Hydrochloride Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Zabofloxacin hydrochloride. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for fluoroquinolone antibiotics.

Mechanism of Action

Zabofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1] This dual-targeting mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3]

Caption: Mechanism of action of Zabofloxacin.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Zabofloxacin against various bacterial species as reported in the literature.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (quinolone-susceptible) | Not Reported | Not Reported | 0.03 | [4] |

| Streptococcus pneumoniae (quinolone-resistant) | 0.06 - 2 | 0.25 | 1.0 | [4][5] |

| Streptococcus pneumoniae (penicillin-resistant) | Not Reported | Not Reported | 0.03 | [5] |

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by CLSI and EUCAST, are crucial for accurate and reproducible results. The following are detailed protocols adapted for this compound.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)[6]

Procedure:

-

Prepare Zabofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of Zabofloxacin in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 50 µL of the diluted inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism.[2]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Inoculum replicating device (optional)

-

Quality control (QC) strains

Procedure:

-

Prepare Zabofloxacin-Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of Zabofloxacin.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Zabofloxacin that inhibits the visible growth of the bacteria on the agar.[7]

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Zabofloxacin disks (concentration to be determined based on MIC breakpoints)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) strains

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-